

physicochemical properties of N,N'-Dipropylbispidine

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Compound of Interest

Compound Name:	3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Cat. No.:	B144015

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An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dipropylbispidine

Introduction

N,N'-Dipropylbispidine, systematically known as **3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane**, is a bicyclic organic compound featuring a rigid cage-like structure. This structure is characterized by two piperidine rings fused in a chair-chair conformation. The nitrogen atoms at positions 3 and 7 are both substituted with propyl groups. This compound and its derivatives are of interest to researchers as key intermediates in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system, and as ligands in coordination chemistry.^[1] A thorough understanding of its physicochemical properties is essential for its application in drug design, chemical synthesis, and material science.

This guide provides a comprehensive overview of the core physicochemical properties of N,N'-Dipropylbispidine, details standard experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

The key physicochemical data for N,N'-Dipropylbispidine are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions or estimations from structurally related compounds due to a lack of published experimental data for this specific molecule.

Property	Value	Data Type
IUPAC Name	3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane	Nomenclature
CAS Number	909037-18-9	Identifier
Chemical Formula	C ₁₃ H ₂₆ N ₂	---
Molecular Weight	210.36 g/mol	Experimental
Physical State	Oil	Observation
Boiling Point	277.5 °C (at 760 mmHg)	Experimental
Density	0.910 ± 0.06 g/cm ³	Experimental
Solubility	Soluble in Dichloromethane	Experimental
pKa ₁ (estimated)	~11.5 - 12.0	Estimated
pKa ₂ (estimated)	~7.5 - 8.5	Estimated
logP (Octanol/Water)	2.5	Predicted

Detailed Analysis of Properties

- Molecular Structure and Identity:** N,N'-Dipropylbispidine possesses a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its rigid bicyclic structure is a defining feature that influences its reactivity and complexation behavior.
- Physical Properties:** At room temperature, the compound exists as an oil.[\[4\]](#) It has a reported boiling point of 277.5 °C at atmospheric pressure and a density of approximately 0.910 g/cm³.[\[1\]](#)
- Solubility:** The compound is known to be soluble in organic solvents such as dichloromethane.[\[4\]](#) Its solubility in aqueous media is expected to be pH-dependent due to the presence of basic nitrogen atoms.
- Basicity (pKa Values):** As a diamine, N,N'-Dipropylbispidine has two basic centers and therefore two corresponding pKa values (referring to the pKa of the conjugate acids). Specific experimental pKa values for this compound are not readily available in the literature.

However, they can be estimated based on the parent compound, 3,7-diazabicyclo[3.3.1]nonane (bispidine), which has two distinct protonation constants.^{[5][6]} The first protonation creates a bridged proton within the molecular cavity, leading to a high pKa. The addition of electron-donating alkyl groups, such as propyl groups, to the nitrogen atoms is expected to increase the electron density and thus increase the basicity (resulting in higher pKa values) compared to the unsubstituted parent compound.

- Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. For N,N'-Dipropylbispidine, the computationally predicted XLogP3 value is 2.5.^[2] This moderate logP value suggests that the compound has a reasonable balance of hydrophilicity and lipophilicity, a key consideration in drug development for membrane permeability and distribution.^{[7][8]}

Experimental Protocols

The following sections describe standardized methodologies for the experimental determination of pKa and logP, which are critical for characterizing compounds like N,N'-Dipropylbispidine.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is considered a gold standard for pKa determination due to its precision and accuracy.^[9] For a diprotic base like N,N'-Dipropylbispidine, titration with a strong acid will yield a curve with two inflection points, corresponding to the two pKa values.

1. Materials and Equipment:

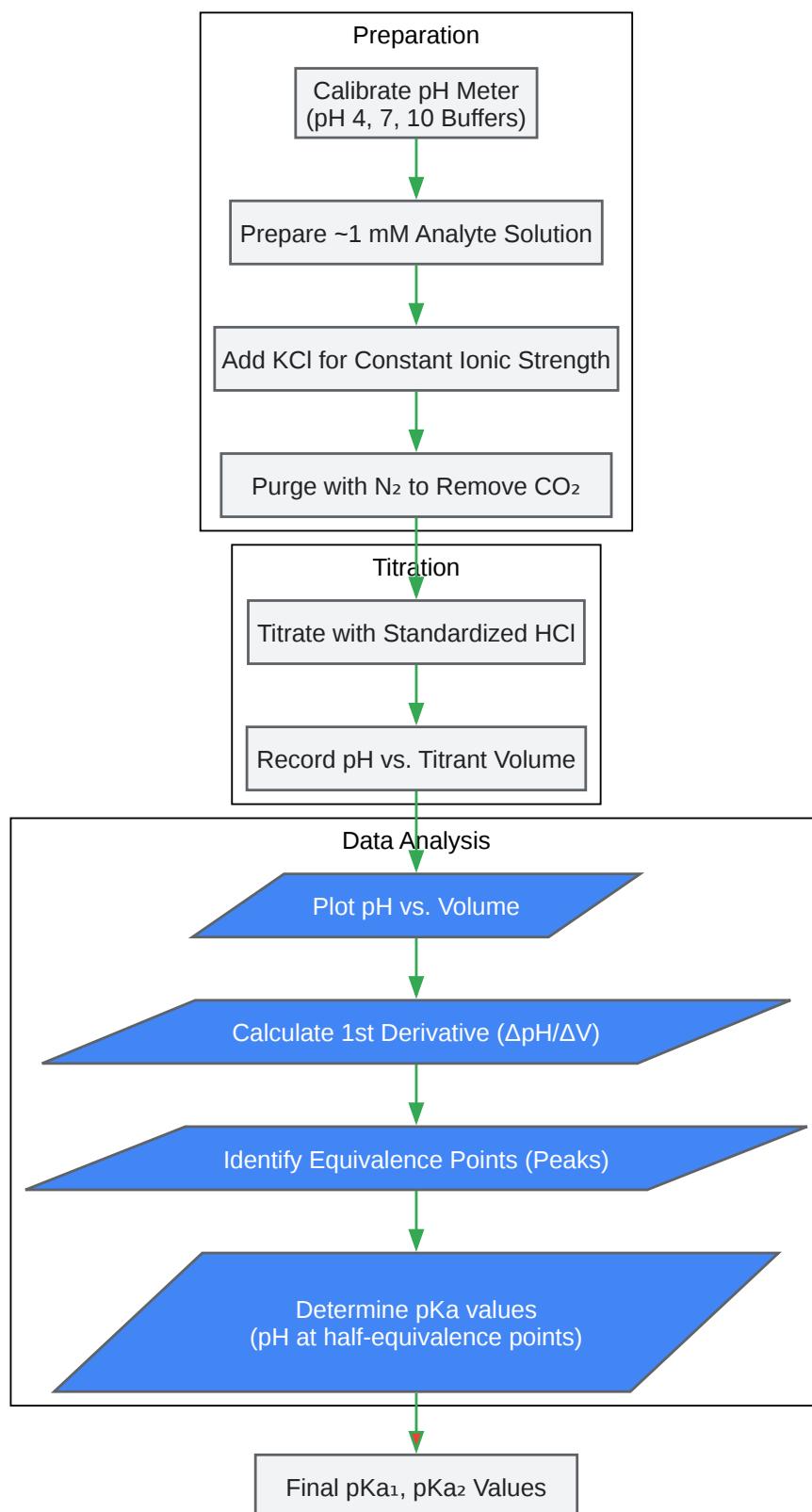
- Calibrated pH meter and electrode
- Automatic titrator or manual burette
- Magnetic stirrer and stir bar
- Titration vessel
- Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

- N,N'-Dipropylbispidine sample (~1 mM solution)
- Potassium Chloride (KCl) solution (to maintain constant ionic strength, e.g., 0.15 M)[1][10]
- High-purity water, free from dissolved CO₂
- Nitrogen gas supply

2. Procedure:

- Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]
- Sample Preparation: Accurately weigh the N,N'-Dipropylbispidine sample and dissolve it in high-purity water to create a solution of known concentration (e.g., 1 mM). Add KCl to the solution to maintain a constant ionic strength.[1][10]
- Inert Atmosphere: Place the solution in the titration vessel and purge with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[9][10]
- Titration: Immerse the pH electrode and the titrant delivery tube into the solution. Begin stirring.
- Data Collection: Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.
- Endpoint: Continue the titration well past the second equivalence point to ensure a complete titration curve is captured.
- Analysis: Plot the recorded pH values against the volume of HCl added. The two pKa values are determined from the pH at the half-equivalence points. The equivalence points can be found from the inflection points of the titration curve, often identified using the maxima of the first derivative plot ($\Delta\text{pH}/\Delta\text{V}$). For multiprotic systems, analysis using Bjerrum plots or nonlinear regression can provide more accurate values.[3]

- Replication: Perform the titration at least in triplicate to ensure reproducibility.[1]



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Workflow for pKa Determination by Potentiometric Titration.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).^[11] It involves measuring the concentration of the analyte in both phases of an equilibrated octanol-water system.

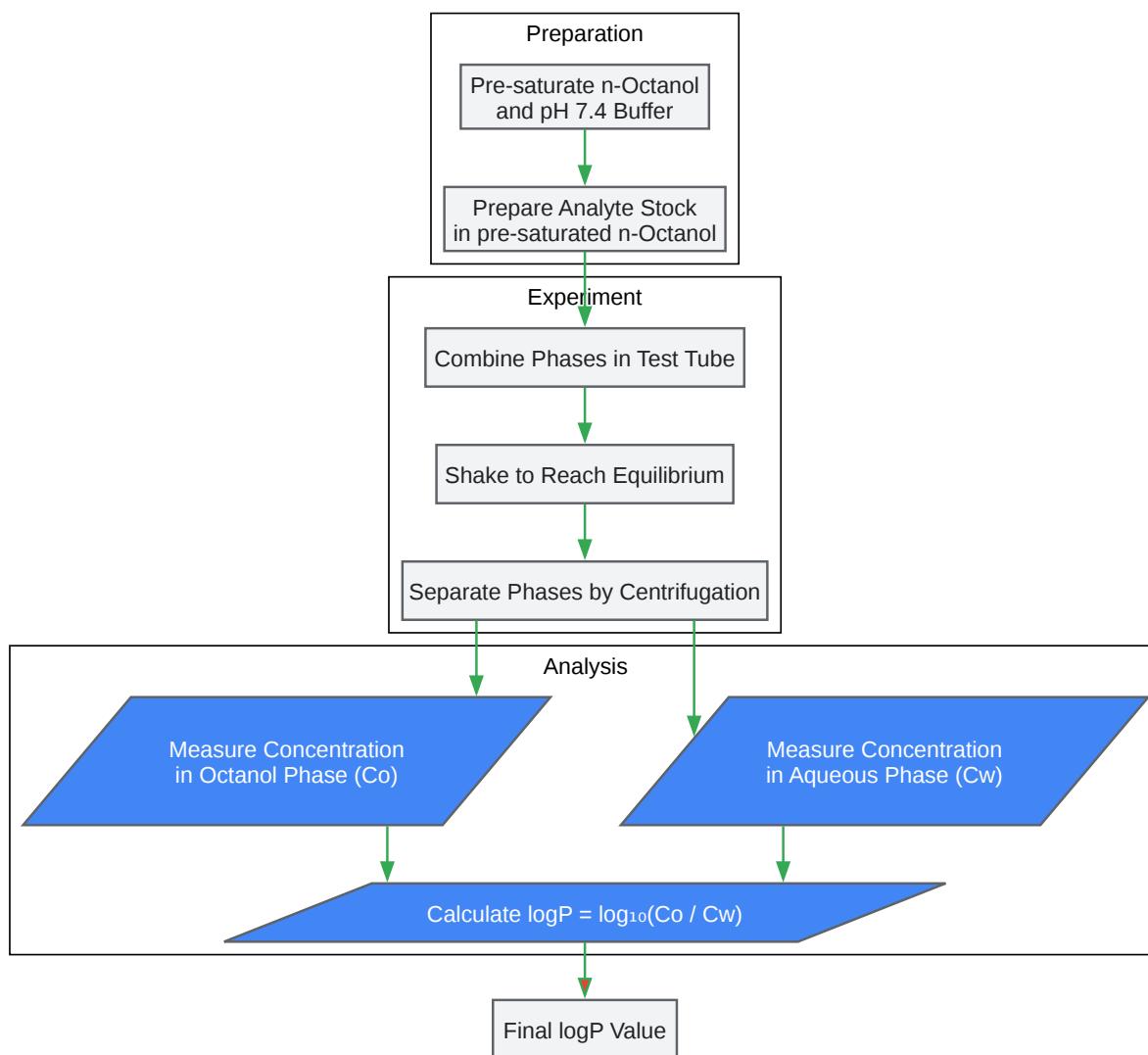
1. Materials and Equipment:

- n-Octanol (reagent grade)
- High-purity water
- pH 7.4 Phosphate buffer (for logD determination, as N,N'-Dipropylbispidine is ionizable)
- Centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
- N,N'-Dipropylbispidine sample

2. Procedure:

- Phase Pre-saturation: Prepare the two phases by mixing n-octanol and the pH 7.4 buffer in a large vessel. Shake vigorously and allow the layers to separate for at least 24 hours to ensure mutual saturation.
- Stock Solution: Prepare a stock solution of the N,N'-Dipropylbispidine sample in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

- Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated buffer. The volume ratio should be adjusted based on the expected logP value to ensure quantifiable concentrations in both phases.
- Equilibration: Cap the tube securely and shake it for a sufficient time to reach equilibrium. This can range from a few minutes to several hours. A preliminary experiment is often run to determine the necessary equilibration time.
- Phase Separation: Separate the two phases by centrifugation (e.g., 10-15 minutes) to break any emulsions and ensure a sharp interface.
- Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of N,N'-Dipropylbispidine in each aliquot using a validated analytical method (e.g., HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
 - $\log P = \log_{10}([\text{Analyte}]_{\text{octanol}} / [\text{Analyte}]_{\text{water}})$
- Replication: The determination should be performed in duplicate or triplicate to ensure the result is reliable. The final logP values should agree within ± 0.3 log units.[\[8\]](#)

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Workflow for logP Determination by the Shake-Flask Method.

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